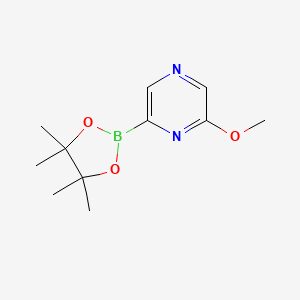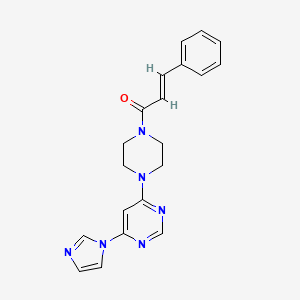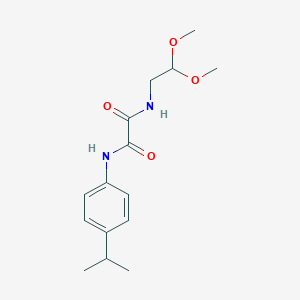![molecular formula C17H26N2O B2572565 N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide CAS No. 2308271-29-4](/img/structure/B2572565.png)
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide, also known as AH-7921, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s and has gained popularity as a research chemical due to its potency and unique chemical structure. AH-7921 is classified as a Schedule I drug in the United States and is illegal for human consumption. However, it is still being studied for its potential therapeutic applications.
Mechanism of Action
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide acts on the μ-opioid receptor in the brain and spinal cord. When it binds to this receptor, it activates a signaling pathway that leads to a decrease in pain perception and an increase in pain tolerance. This activation also leads to the release of dopamine in the brain, which produces feelings of pleasure and reward.
Biochemical and Physiological Effects
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has been shown to have similar effects to other opioids, including respiratory depression, sedation, and analgesia. It has also been shown to have a lower potential for abuse and dependence compared to other opioids, such as morphine and fentanyl.
Advantages and Limitations for Lab Experiments
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has several advantages for use in laboratory experiments. It is a potent μ-opioid receptor agonist, which makes it a useful tool for studying the μ-opioid receptor and its signaling pathways. It also has a unique chemical structure, which makes it a useful tool for studying the structure-activity relationships of opioids. However, its classification as a Schedule I drug makes it difficult to obtain for research purposes, and its potential for abuse and dependence must be carefully considered.
Future Directions
There are several potential future directions for research on N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide. One area of interest is its potential use as a treatment for opioid addiction. Studies have shown that it has less potential for abuse and dependence compared to other opioids, making it a promising candidate for this application. Another area of interest is its potential use as a tool for studying the μ-opioid receptor and its signaling pathways. Further research is needed to fully understand the potential therapeutic applications of N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide.
Synthesis Methods
The synthesis of N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide involves a multi-step process that begins with the reaction of 4-methylpiperidine with cyclohexanone to form a ketone intermediate. This intermediate is then reacted with 1,3-cyclohexadiene to form the bicyclic ring system. The final step involves the reaction of the bicyclic ketone with propargyl bromide to form N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide.
Scientific Research Applications
N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has been studied for its potential use as an analgesic drug. It has been shown to be a potent μ-opioid receptor agonist, meaning it binds to and activates the μ-opioid receptor in the brain and spinal cord. This activation leads to a decrease in pain perception and an increase in pain tolerance. N-(2-Bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide has also been studied for its potential use as a treatment for opioid addiction, as it has been shown to have less potential for abuse and dependence compared to other opioids.
properties
IUPAC Name |
N-(2-bicyclo[2.2.1]hept-5-enylmethyl)-N-(1-methylpiperidin-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-17(20)19(16-6-8-18(2)9-7-16)12-15-11-13-4-5-14(15)10-13/h3-5,13-16H,1,6-12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORLUTSXURSPGAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N(CC2CC3CC2C=C3)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-chloro-N-[cyano(4-ethylphenyl)methyl]-N-methylpyridine-2-carboxamide](/img/structure/B2572490.png)



![(Z)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2572495.png)



![N-(2-ethoxyphenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2572503.png)

